molecular formula C15H9ClN2O B13974154 8-Chloro-2-(pyridin-3-yl)quinoline-3-carbaldehyde

8-Chloro-2-(pyridin-3-yl)quinoline-3-carbaldehyde

Cat. No.: B13974154
M. Wt: 268.70 g/mol
InChI Key: JDIXOLOQTQDMMT-UHFFFAOYSA-N
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Description

8-Chloro-2-(pyridin-3-yl)quinoline-3-carbaldehyde is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(pyridin-3-yl)quinoline-3-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(pyridin-3-yl)quinoline-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom at the 8-position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: 8-Chloro-2-(pyridin-3-yl)quinoline-3-carboxylic acid.

    Reduction: 8-Chloro-2-(pyridin-3-yl)quinoline-3-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Chloro-2-(pyridin-3-yl)quinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-2-(pyridin-3-yl)quinoline-3-carbaldehyde is unique due to the presence of both the chloro and pyridin-3-yl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications and distinguishes it from other quinoline derivatives.

Properties

Molecular Formula

C15H9ClN2O

Molecular Weight

268.70 g/mol

IUPAC Name

8-chloro-2-pyridin-3-ylquinoline-3-carbaldehyde

InChI

InChI=1S/C15H9ClN2O/c16-13-5-1-3-10-7-12(9-19)14(18-15(10)13)11-4-2-6-17-8-11/h1-9H

InChI Key

JDIXOLOQTQDMMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(N=C2C(=C1)Cl)C3=CN=CC=C3)C=O

Origin of Product

United States

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